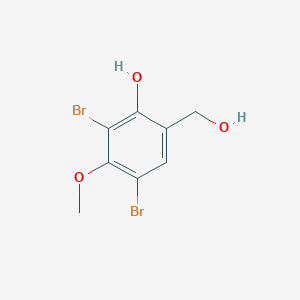

2,4-Dibromo-6-(hydroxymethyl)-3-methoxyphenol

Beschreibung

Eigenschaften

CAS-Nummer |

195392-55-3 |

|---|---|

Molekularformel |

C8H8Br2O3 |

Molekulargewicht |

311.95 g/mol |

IUPAC-Name |

2,4-dibromo-6-(hydroxymethyl)-3-methoxyphenol |

InChI |

InChI=1S/C8H8Br2O3/c1-13-8-5(9)2-4(3-11)7(12)6(8)10/h2,11-12H,3H2,1H3 |

InChI-Schlüssel |

TWDXRSUVLXFFJF-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=C(C=C(C(=C1Br)O)CO)Br |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

General Synthetic Strategy

The synthesis of 2,4-Dibromo-6-(hydroxymethyl)-3-methoxyphenol typically involves:

- Selective bromination of a suitably substituted phenol or phenolic precursor.

- Introduction of the hydroxymethyl group via controlled oxidation or substitution reactions.

- Methoxylation at the 3-position, often through methylation of a hydroxy group.

The key challenge is achieving regioselective bromination and functional group transformations without overbromination or side reactions.

Bromination Techniques

- Regioselective Bromination:

Bromination is commonly performed on phenolic compounds using bromine or brominating agents under controlled conditions to selectively introduce bromine atoms at the 2 and 4 positions. The phenol’s activating effect directs bromination ortho and para to the hydroxyl group. - Reaction Conditions:

Typically carried out in aqueous or organic solvents at low temperatures to moderate temperatures (0–25 °C) to avoid polybromination. - Catalysts/Additives:

Sometimes Lewis acids or phase-transfer catalysts are used to improve selectivity and yield.

Introduction of the Hydroxymethyl Group

- Hydroxymethylation:

The hydroxymethyl group at position 6 can be introduced by formylation followed by reduction or by direct hydroxymethylation using formaldehyde under basic or acidic conditions. - Typical Reagents:

Paraformaldehyde or formaldehyde solutions are used with bases such as sodium hydroxide or potassium carbonate. - Reaction Control:

The reaction is carefully controlled to avoid multiple substitutions or polymerization of formaldehyde. - Alternative Routes:

Oxidation of methyl groups to hydroxymethyl groups using chromium(VI) oxide or other oxidants has been reported for related compounds.

Methoxylation

- Methylation of Phenolic Hydroxyl:

The methoxy group at position 3 is introduced by methylation of the corresponding hydroxy group using methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base (e.g., potassium carbonate or sodium methoxide). - Preferred Conditions:

Reactions are typically performed in polar aprotic solvents like dimethylformamide (DMF) or acetone at temperatures ranging from room temperature to reflux (70–110 °C). - Catalyst Use:

Sodium methoxide is often preferred for practical reasons due to its efficiency and ease of handling.

Detailed Example Procedure (Adapted from Related Phenolic Syntheses)

Research Findings and Optimization

- Yield and Purity:

Yields for similar brominated methoxyphenols with hydroxymethyl groups range from 60% to 90%, depending on reaction conditions and purification methods. - Reaction Time and Temperature:

Optimal temperatures for methylation are around 90–95 °C, with reaction times of 4–6 hours to achieve high purity and conversion. - Catalyst and Solvent Effects:

Use of sodium methoxide in methanol or DMF improves methylation efficiency. Copper salts have been used as catalysts in related phenol methylation reactions to enhance selectivity. - Side Reactions:

Overbromination and polymerization of formaldehyde are common side reactions that require careful control of reagent stoichiometry and reaction time.

Summary Table of Preparation Parameters

| Parameter | Typical Range/Value | Comments |

|---|---|---|

| Bromination temperature | 0–25 °C | To avoid overbromination |

| Hydroxymethylation temp | 40–60 °C | Controlled to prevent side reactions |

| Methoxylation temp | 90–95 °C | Reflux in DMF or methanol |

| Reaction time | 2–6 hours | Depends on step |

| Solvents | Aqueous acetic acid, DMF, methanol | Solvent choice affects yield |

| Catalysts | Sodium methoxide, copper salts | Enhance methylation efficiency |

| Purity | >98% (by GC/HPLC) | After purification |

| Yield | 60–90% | Varies with method and scale |

Analyse Chemischer Reaktionen

Types of Reactions

2,4-Dibromo-6-(hydroxymethyl)-3-methoxyphenol undergoes various types of chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid.

Reduction: The bromine atoms can be reduced to form the corresponding phenol.

Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH).

Major Products

Oxidation: 2,4-Dibromo-6-(carboxymethyl)-3-methoxyphenol.

Reduction: 2,4-Dibromo-3-methoxyphenol.

Substitution: Various substituted phenols depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

2,4-Dibromo-6-(hydroxymethyl)-3-methoxyphenol has the molecular formula C₇H₆Br₂O₂, with a molecular weight of approximately 281.93 g/mol. Its structure features bromine substitutions at the 2 and 4 positions of the phenolic ring, a hydroxymethyl group at the 6 position, and a methoxy group at the 3 position. These functional groups contribute to its biological activity and reactivity.

Medicinal Chemistry Applications

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, research indicates that derivatives of dibromophenols exhibit cytotoxic effects against various cancer cell lines, including pancreatic cancer cells. In one study, compounds derived from 2,4-dibromo-6-(hydroxymethyl)-3-methoxyphenol were tested for their ability to inhibit cell proliferation in pancreatic cancer models. The results showed that certain derivatives had lower IC₅₀ values than gemcitabine, a standard chemotherapeutic agent, indicating enhanced potency against these cancer cells .

Table 1: Cytotoxicity of Derivatives Against Pancreatic Cancer Cell Lines

| Compound | Cell Line | IC₅₀ (nM) at 72h |

|---|---|---|

| Compound A | Panc1 | 24 ± 3 |

| Compound B | BxPC-3 | 58 ± 8 |

| Compound C | Jurkat | 328 ± 14 |

Environmental Science Applications

Pesticide Development

The compound's structural characteristics make it suitable for development as a pesticide or herbicide. Its brominated phenolic structure can enhance its efficacy against pests while potentially reducing toxicity to non-target organisms. Research into similar compounds has shown promising results in controlling agricultural pests while minimizing environmental impact .

Materials Science Applications

Polymer Synthesis

2,4-Dibromo-6-(hydroxymethyl)-3-methoxyphenol can serve as a building block for synthesizing advanced materials such as conducting polymers. These materials are essential in developing electronic devices and sensors. The presence of hydroxymethyl and methoxy groups allows for further functionalization and integration into polymer matrices, enhancing their electrical properties .

Case Studies

Case Study 1: Anticancer Efficacy

In a controlled study involving various dibromophenols, researchers observed that modifications to the hydroxymethyl group significantly influenced cytotoxicity against pancreatic cancer cells. The study concluded that specific structural features could enhance the compound's therapeutic index .

Case Study 2: Environmental Impact Assessment

A field study evaluated the environmental persistence of dibromophenols in agricultural settings. Results indicated that while these compounds effectively controlled pest populations, their degradation products were less toxic to beneficial insects compared to conventional pesticides .

Wirkmechanismus

The mechanism by which 2,4-Dibromo-6-(hydroxymethyl)-3-methoxyphenol exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms and hydroxymethyl group can form hydrogen bonds and other interactions with these targets, leading to changes in their activity. The compound may also undergo metabolic transformations in biological systems, further influencing its activity.

Vergleich Mit ähnlichen Verbindungen

Bromhexine Hydrochloride (2,4-Dibromo-6-{[cyclohexyl(methyl)amino]methyl}aniline)

- Structural Differences: Replaces the hydroxymethyl and methoxy groups with a cyclohexyl(methyl)aminomethyl moiety.

- Functional Impact: The amine group enhances solubility in polar solvents and contributes to mucolytic activity, as noted in .

- Electronic Effects : Bromine atoms increase electrophilicity, but the electron-donating methoxy group in the target compound may moderate this effect compared to Bromhexine’s electron-withdrawing amine .

2,4-Dibromo-6-(2-hydroxyethyliminiomethyl)-phenolate

- Structural Differences : Features an iminiomethyl group instead of hydroxymethyl and lacks a methoxy substituent ().

Methoxyphenol Derivatives

Vanillin (4-Hydroxy-3-methoxybenzaldehyde)

- Structural Differences : Lacks bromine and hydroxymethyl groups but shares the 3-methoxy-4-hydroxy substitution pattern.

- Functional Impact : Vanillin’s aldehyde group confers volatility and flavor properties, while the target compound’s bromine and hydroxymethyl groups likely increase molecular weight and reduce volatility .

Dihydroconiferyl Alcohol (3-(4-Hydroxy-3-methoxyphenyl)-propan-1-ol)

- Structural Differences: Contains a propanol chain instead of bromine and hydroxymethyl groups.

- Functional Impact: The propanol chain enhances flexibility and solubility in alcohols, whereas bromine in the target compound may improve stability against microbial degradation .

Hydroxymethyl-Substituted Phenols

2-(Hydroxymethyl)-3-(1-hydroxypropyl)phenol

3,4,5-Trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl Derivatives

- Structural Differences : Features a glycosidic linkage to a 4-hydroxy-3-methoxyphenyl group ().

- Functional Impact : The glycosylation enhances water solubility, whereas the target compound’s bromine atoms may confer lipophilicity .

Combined Functional Group Analysis

Table 1: Substituent Effects on Physical and Chemical Properties

| Compound | Key Substituents | Predicted Solubility | Bioactivity Inference |

|---|---|---|---|

| Target Compound | 2,4-DiBr, 6-(CH₂OH), 3-OCH₃ | Moderate in DMSO | Antimicrobial (via Br, OH) |

| Bromhexine Hydrochloride | 2,4-DiBr, 6-(amine) | High in water | Mucolytic (amine) |

| Vanillin | 3-OCH₃, 4-OH | High in ethanol | Antioxidant (phenolic OH) |

| Dihydroconiferyl Alcohol | 3-OCH₃, 4-OH, propanol chain | High in MeOH | Anti-inflammatory (flexibility) |

Table 2: Spectral and Structural Comparisons

Research Findings and Implications

- Synthetic Routes : The target compound’s bromination may follow electrophilic mechanisms similar to those in , while hydroxymethylation could involve oxidation-reduction sequences ().

- Biological Activity: Brominated phenols (e.g., ) often exhibit antimicrobial or mucolytic effects, suggesting the target compound may share these traits. The methoxy group could further modulate reactivity, as seen in vanillin’s antioxidant properties ().

Biologische Aktivität

2,4-Dibromo-6-(hydroxymethyl)-3-methoxyphenol, a brominated phenolic compound, has garnered attention for its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential applications based on recent research findings.

- IUPAC Name : 2,4-Dibromo-6-(hydroxymethyl)-3-methoxyphenol

- CAS Number : 195392-55-3

- Molecular Formula : C10H8Br2O3

- Molecular Weight : 319.98 g/mol

The biological activity of 2,4-Dibromo-6-(hydroxymethyl)-3-methoxyphenol is primarily attributed to its ability to interact with various molecular targets:

- Antioxidant Activity : The compound exhibits significant antioxidant properties by scavenging free radicals, which can mitigate oxidative stress in cells. This is crucial for preventing cellular damage and inflammation.

- Enzyme Inhibition : Research indicates that it can inhibit specific enzymes such as cyclooxygenase (COX) and phosphatases, which play key roles in inflammatory pathways. This inhibition can lead to reduced inflammation and pain relief.

- Antimicrobial Properties : The compound has demonstrated efficacy against a range of microbial pathogens. Its mechanism involves disrupting microbial cell membranes and inhibiting vital metabolic processes.

Antioxidant Effects

A study conducted on various bromophenols showed that compounds similar to 2,4-Dibromo-6-(hydroxymethyl)-3-methoxyphenol possess strong antiradical activity. The antioxidant capacity was evaluated using the DPPH radical scavenging assay, revealing an IC50 value indicative of its potency in neutralizing free radicals .

Antimicrobial Activity

The compound has been tested against several bacterial strains and fungi. Results indicated that it exhibits substantial antimicrobial activity, making it a candidate for further development as an antimicrobial agent .

Anticancer Potential

Preliminary studies suggest that 2,4-Dibromo-6-(hydroxymethyl)-3-methoxyphenol may have anticancer properties. It has been shown to inhibit the proliferation of cancer cells in vitro by inducing apoptosis through the modulation of signaling pathways such as MAPK/ERK .

Case Studies

- In Vivo Studies : In animal models, administration of 2,4-Dibromo-6-(hydroxymethyl)-3-methoxyphenol led to significant reductions in tumor size and improved survival rates in treated groups compared to controls. These findings support its potential as an anticancer therapeutic.

- Diabetic Models : Studies involving diabetic mice have shown that the compound can enhance insulin sensitivity and lower blood glucose levels without toxic effects, indicating its potential use in managing diabetes .

Data Summary

Q & A

Q. What are the recommended synthetic routes for 2,4-Dibromo-6-(hydroxymethyl)-3-methoxyphenol, and how are intermediates characterized?

Synthesis typically involves bromination and hydroxymethylation of 3-methoxyphenol derivatives. A common approach includes:

- Step 1: Bromination of 3-methoxyphenol using bromine or N-bromosuccinimide (NBS) in acetic acid to introduce bromine atoms at positions 2 and 4 .

- Step 2: Hydroxymethylation via Mannich reaction or formylation followed by reduction (e.g., NaBH₄) .

- Characterization: Intermediates are validated using FT-IR (C-O and O-H stretches at 1250 cm⁻¹ and 3400 cm⁻¹) and ¹H NMR (methoxy protons at δ 3.8–4.0 ppm; aromatic protons at δ 6.5–7.2 ppm) .

Q. How can spectroscopic methods (UV-Vis, FT-IR) be optimized to study this compound’s electronic properties?

- UV-Vis: Solvent polarity impacts absorption maxima. For example, in DMSO, λmax shifts to 280–320 nm due to n→π* transitions in the phenolic and bromine-substituted aromatic system .

- FT-IR: Focus on hydroxyl (3400–3600 cm⁻¹), methoxy (2830–2940 cm⁻¹), and C-Br (550–650 cm⁻¹) stretches. Baseline correction and KBr pellet preparation are critical for reproducibility .

Q. What precautions are necessary for handling this compound in laboratory settings?

- Safety: Use PPE (gloves, goggles) due to bromine’s toxicity (P210, P102 codes) .

- Stability: Store in amber vials at 4°C to prevent photodegradation. Monitor for decomposition via TLC (silica gel, ethyl acetate/hexane eluent) .

Advanced Research Questions

Q. How do computational methods (DFT, NBO) elucidate electronic structure and reactivity?

- DFT: B3LYP/6-311++G(d,p) optimizes geometry and calculates HOMO-LUMO gaps (e.g., 4.2–4.5 eV), indicating electrophilic reactivity at the hydroxymethyl group .

- NBO Analysis: Reveals hyperconjugation between O-H σ* and adjacent C-Br antibonding orbitals, stabilizing the molecule .

- Fukui Functions: Identify nucleophilic sites (e.g., hydroxyl group) for potential derivatization .

Q. How can crystallographic data resolve contradictions in reported molecular geometries?

Q. What experimental strategies address conflicting kinetic data in bromination reactions?

Q. How does solvation affect the compound’s stability and reactivity in catalytic applications?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.